6-Bromopyridine-3-sulfonyl chloride hydrochloride

CAS No.: 1266693-63-3

Cat. No.: VC2919177

Molecular Formula: C5H4BrCl2NO2S

Molecular Weight: 292.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1266693-63-3 |

|---|---|

| Molecular Formula | C5H4BrCl2NO2S |

| Molecular Weight | 292.97 g/mol |

| IUPAC Name | 6-bromopyridine-3-sulfonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C5H3BrClNO2S.ClH/c6-5-2-1-4(3-8-5)11(7,9)10;/h1-3H;1H |

| Standard InChI Key | SVOHVOIATKZUAW-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl |

| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

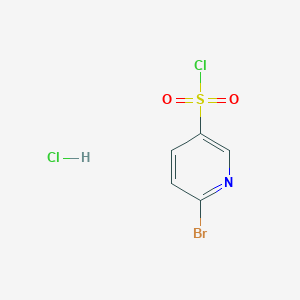

6-Bromopyridine-3-sulfonyl chloride hydrochloride has the molecular formula C5H4BrCl2NO2S and a molecular weight of 292.97 g/mol. The compound consists of a pyridine ring with specific substitution patterns that determine its reactivity and applications. The structural features include:

-

A pyridine core structure

-

Bromine substitution at the 6-position

-

Sulfonyl chloride (SO2Cl) group at the 3-position

-

Hydrochloride salt formation at the pyridine nitrogen

The related free base, 6-bromopyridine-3-sulfonyl chloride, has the molecular formula C5H3BrClNO2S and can be represented by the SMILES notation C1=CC(=NC=C1S(=O)(=O)Cl)Br and InChI notation InChI=1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H .

Physical Properties

The compound typically appears as a white to off-white crystalline solid. As a hydrochloride salt, it exhibits enhanced stability compared to the free base form, which is particularly important for storage and handling. The salt formation also affects its solubility profile, generally increasing solubility in polar solvents while decreasing solubility in non-polar organic solvents.

Spectroscopic Data

While specific spectroscopic data for 6-Bromopyridine-3-sulfonyl chloride hydrochloride is limited in the available search results, its related compound Pyridine-3-sulfonyl chloride hydrochloride has the following 1H-NMR data:

1H-NMR (DMSO-d6) δ: 8.03-8.07 (1H, m), 8.68 (1H, d, J=8.1 Hz), 8.87 (1H, d, J=5.7 Hz), 9.01 (1H, s)

Predicted mass spectrometry data for the parent compound (without HCl) includes various adducts as shown in the table below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 255.88292 | 130.8 |

| [M+Na]+ | 277.86486 | 135.2 |

| [M+NH4]+ | 272.90946 | 135.8 |

| [M+K]+ | 293.83880 | 134.4 |

| [M-H]- | 253.86836 | 130.3 |

| [M+Na-2H]- | 275.85031 | 135.1 |

| [M]+ | 254.87509 | 130.8 |

| [M]- | 254.87619 | 130.8 |

These predicted collision cross-section values provide valuable information for analytical detection and characterization of the compound .

Synthesis and Preparation

Synthetic Routes

The synthesis of 6-Bromopyridine-3-sulfonyl chloride hydrochloride typically involves a multi-step process starting from appropriately substituted pyridine derivatives. Based on synthetic approaches used for similar compounds, the most common route involves:

-

Preparation of 6-bromopyridine-3-sulfonic acid (or direct use if commercially available)

-

Conversion of the sulfonic acid to sulfonyl chloride using chlorinating agents

-

Formation of the hydrochloride salt

By analogy with the synthesis of Pyridine-3-sulfonyl chloride hydrochloride, the process likely involves the reaction of 6-bromopyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) in the presence of phosphorus oxychloride (POCl3), followed by treatment with hydrogen chloride to form the hydrochloride salt .

Reaction Conditions

Typical reaction conditions for the synthesis of similar compounds such as Pyridine-3-sulfonyl chloride hydrochloride include:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Pyridine-3-sulfonic acid, PCl5, POCl3 | 120°C, 8h | 81% | |

| Pyridine-3-sulfonic acid, PCl5, POCl3 | 120°C, 15h | 83% | |

| Pyridine-3-sulfonic acid, PCl5 | 150°C, 2h | 91% |

For the preparation of 6-Bromopyridine-3-sulfonyl chloride hydrochloride, similar conditions could be applied, with the starting material being 6-bromopyridine-3-sulfonic acid instead of pyridine-3-sulfonic acid .

Purification Methods

Purification of 6-Bromopyridine-3-sulfonyl chloride hydrochloride typically involves:

-

Cooling the reaction mixture to room temperature

-

Dilution with a suitable solvent (often chloroform)

-

Precipitation of the hydrochloride salt by bubbling HCl gas

-

Filtration of the precipitated salt

-

Washing with chloroform and drying under reduced pressure

This process generally yields the pure compound as a white solid .

Chemical Reactivity

Types of Reactions

6-Bromopyridine-3-sulfonyl chloride hydrochloride participates in various chemical reactions, primarily due to its reactive sulfonyl chloride group and the halogen substitution on the pyridine ring:

-

Nucleophilic substitution reactions: The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

-

Halogen exchange reactions: The bromine at the 6-position can undergo metal-catalyzed coupling reactions, making it useful for further functionalization.

-

Salt conversion: The hydrochloride salt can be neutralized to obtain the free base form of the compound when needed for specific applications.

Reaction Mechanisms

The primary reaction mechanism involves nucleophilic substitution at the sulfonyl chloride group. When reacting with amines to form sulfonamides, the mechanism proceeds as follows:

-

Nucleophilic attack by the amine nitrogen on the sulfur atom of the sulfonyl chloride

-

Formation of a tetrahedral intermediate

-

Elimination of chloride ion to form the sulfonamide bond

These reactions typically require an excess of the amine or an additional base to neutralize the HCl generated during the reaction. In laboratory settings, bases such as 4-methylmorpholine have been employed as shown in similar compound reactions .

Structure-Activity Relationships

The specific substitution pattern in 6-Bromopyridine-3-sulfonyl chloride hydrochloride offers several advantages for chemical synthesis:

-

The electron-withdrawing nature of both the pyridinium and bromine enhances the electrophilicity of the sulfonyl chloride group.

-

The bromine at the 6-position provides a handle for further functionalization through cross-coupling reactions.

-

The hydrochloride salt formation increases stability during storage while maintaining reactivity when used under appropriate conditions.

Applications

Research Applications

6-Bromopyridine-3-sulfonyl chloride hydrochloride serves as a valuable reagent in organic synthesis and medicinal chemistry research:

-

Preparation of sulfonamide derivatives: The compound is primarily used to introduce the 6-bromopyridine-3-sulfonyl moiety into target molecules through reaction with amines and other nucleophiles.

-

Chemical biology: Sulfonamide derivatives produced from this compound can be used as chemical probes to study biological systems and enzyme functions.

-

Structure-activity relationship studies: The precise substitution pattern allows for systematic modification of lead compounds in drug discovery programs.

Industrial Applications

Though primarily used in research settings, 6-Bromopyridine-3-sulfonyl chloride hydrochloride has potential industrial applications:

-

Production of specialty chemicals and intermediates for the fine chemical industry.

-

Preparation of functional materials with specific properties conferred by the sulfonamide linkage.

-

Development of analytical standards and reference materials for quality control purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume